1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13724815
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | methyl 6-ethenyl-1-ethylindole-4-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-4-10-8-12(14(16)17-3)11-6-7-15(5-2)13(11)9-10/h4,6-9H,1,5H2,2-3H3 |
| Standard InChI Key | UPFLBRFGOSBPPU-UHFFFAOYSA-N |
| SMILES | CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC |
| Canonical SMILES | CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 1-ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is defined by an indole core substituted with three functional groups:
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An ethyl group at the 1-position of the nitrogen atom.
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A vinyl group at the 6-position of the benzene ring.
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A methyl ester at the 4-position of the indole backbone.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Calculated |
| Molecular Weight | 229.28 g/mol | Calculated |
| CAS Number | 2815699-15-9 | |
| IUPAC Name | Methyl 1-ethyl-6-vinyl-1H-indole-4-carboxylate |
The compound’s structure is analogous to 1-ethyl-6-vinyl-1H-indole-3-carboxylic acid (PubChem CID 172654906) , differing only in the position of the carboxylic acid substituent. The methyl ester group enhances lipid solubility, which may influence its pharmacokinetic properties in biological systems .
Synthesis and Manufacturing
While no explicit synthesis route for this compound is documented in the provided sources, its preparation can be inferred from methods used for structurally similar indole derivatives. For example, methyl 6-fluoroindole-4-carboxylate (CAS 1082040-43-4) is synthesized via cyclization and esterification reactions starting from substituted benzoic acids . A plausible pathway for 1-ethyl-6-vinyl-1H-indole-4-carboxylate could involve:
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Indole Ring Formation: Using a Fischer indole synthesis or Madelung cyclization to construct the core.
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Substitution Reactions: Introducing the ethyl group via alkylation at the 1-position and the vinyl group through cross-coupling (e.g., Heck reaction) at the 6-position.
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Esterification: Converting a carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|---|
| 1 | Cyclization | Phenylhydrazine, ketone | Indole core formation |
| 2 | N-Alkylation | Ethyl iodide, base | 1-Ethyl substitution |
| 3 | Vinylation | Vinyl boronic acid, catalyst | 6-Vinyl substitution |
| 4 | Esterification | Methanol, HSO | Methyl ester formation |
Physical and Chemical Properties
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Boiling Point: Likely >250°C due to the aromatic indole core and ester group .
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Solubility: Expected to be soluble in organic solvents (e.g., DMSO, chloroform) but poorly soluble in water, consistent with methyl esters of similar indoles .
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Stability: The vinyl group may confer sensitivity to light or oxidizing agents, necessitating storage under inert conditions .
Research Gaps and Future Directions
Despite its structural intrigue, 1-ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester remains understudied. Critical areas for future investigation include:
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Synthetic Optimization: Developing scalable, high-yield routes.
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Biological Screening: Assessing antimicrobial, anticancer, or anti-inflammatory activity.
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Physicochemical Profiling: Measuring solubility, stability, and thermal properties.
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